Cas no 1247376-49-3 (3-(1H-Imidazol-1-YL)propane-1-thiol)

3-(1H-Imidazol-1-YL)propane-1-thiol 化学的及び物理的性質
名前と識別子
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- 3-(1H-IMIDAZOL-1-YL)PROPANE-1-THIOL
- 3-imidazol-1-ylpropane-1-thiol
- 1H-Imidazole-1-propanethiol
- 3-(1H-Imidazol-1-YL)propane-1-thiol
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- MDL: MFCD14679074
- インチ: 1S/C6H10N2S/c9-5-1-3-8-4-2-7-6-8/h2,4,6,9H,1,3,5H2
- InChIKey: QODYVWRXWOBHIS-UHFFFAOYSA-N
- ほほえんだ: SCCCN1C=NC=C1
計算された属性
- せいみつぶんしりょう: 142.056
- どういたいしつりょう: 142.056
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 3
- 複雑さ: 77.5
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 18.8
3-(1H-Imidazol-1-YL)propane-1-thiol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-99988-0.25g |
3-(1H-imidazol-1-yl)propane-1-thiol |
1247376-49-3 | 90.0% | 0.25g |
$438.0 | 2025-02-21 | |
Enamine | EN300-99988-0.5g |
3-(1H-imidazol-1-yl)propane-1-thiol |
1247376-49-3 | 90.0% | 0.5g |
$691.0 | 2025-02-21 | |
Enamine | EN300-99988-0.05g |
3-(1H-imidazol-1-yl)propane-1-thiol |
1247376-49-3 | 90.0% | 0.05g |
$205.0 | 2025-02-21 | |
Enamine | EN300-99988-10.0g |
3-(1H-imidazol-1-yl)propane-1-thiol |
1247376-49-3 | 90.0% | 10.0g |
$3807.0 | 2025-02-21 | |
Enamine | EN300-99988-0.1g |
3-(1H-imidazol-1-yl)propane-1-thiol |
1247376-49-3 | 90.0% | 0.1g |
$306.0 | 2025-02-21 | |
Enamine | EN300-99988-2.5g |
3-(1H-imidazol-1-yl)propane-1-thiol |
1247376-49-3 | 90.0% | 2.5g |
$1735.0 | 2025-02-21 | |
Enamine | EN300-99988-5g |
3-(1H-imidazol-1-yl)propane-1-thiol |
1247376-49-3 | 90% | 5g |
$2566.0 | 2023-09-01 | |
Enamine | EN300-99988-1g |
3-(1H-imidazol-1-yl)propane-1-thiol |
1247376-49-3 | 90% | 1g |
$884.0 | 2023-09-01 | |
Enamine | EN300-99988-10g |
3-(1H-imidazol-1-yl)propane-1-thiol |
1247376-49-3 | 90% | 10g |
$3807.0 | 2023-09-01 | |
1PlusChem | 1P019UIF-500mg |
3-(1H-imidazol-1-yl)propane-1-thiol |
1247376-49-3 | 90% | 500mg |
$916.00 | 2024-07-10 |
3-(1H-Imidazol-1-YL)propane-1-thiol 関連文献
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Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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4. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
3-(1H-Imidazol-1-YL)propane-1-thiolに関する追加情報
Recent Advances in the Study of 3-(1H-Imidazol-1-YL)propane-1-thiol (CAS: 1247376-49-3) in Chemical Biology and Pharmaceutical Research
The compound 3-(1H-Imidazol-1-YL)propane-1-thiol (CAS: 1247376-49-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery, bioconjugation, and material science. This thiol-functionalized imidazole derivative exhibits unique chemical properties that make it a valuable building block for the synthesis of novel bioactive molecules and functional materials. Recent studies have explored its potential as a ligand for metal coordination, a linker for protein modification, and a precursor for the development of targeted therapeutics.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 3-(1H-Imidazol-1-YL)propane-1-thiol as a key intermediate in the synthesis of small molecule inhibitors targeting protein-protein interactions. The researchers utilized its thiol group for selective conjugation with maleimide-containing warheads, enabling the creation of potent and selective inhibitors for challenging biological targets. The study reported improved pharmacokinetic properties compared to previous generation compounds, highlighting the importance of this chemical scaffold in drug design.
In the area of bioconjugation chemistry, recent work published in Bioconjugate Chemistry (2024) has shown that 3-(1H-Imidazol-1-YL)propane-1-thiol can serve as an effective linker for antibody-drug conjugates (ADCs). The compound's imidazole moiety provides additional stability to the conjugate while maintaining efficient drug release properties. This dual functionality addresses one of the key challenges in ADC development - balancing stability during circulation with efficient payload release at the target site.
Material science applications have also benefited from research on this compound. A 2024 study in Advanced Materials reported the use of 3-(1H-Imidazol-1-YL)propane-1-thiol as a functional monomer for creating responsive polymer networks. The thiol group participates in cross-linking reactions while the imidazole moiety provides pH-responsive behavior, enabling the development of smart materials with potential applications in drug delivery and biosensing.
From a synthetic chemistry perspective, recent methodological advances have improved the accessibility of 3-(1H-Imidazol-1-YL)propane-1-thiol. A 2023 Organic Process Research & Development publication described a scalable, high-yield synthesis route that addresses previous challenges with purification and stability. This development is particularly significant for industrial applications where large quantities of high-purity material are required.
Looking forward, researchers are exploring the potential of 3-(1H-Imidazol-1-YL)propane-1-thiol in emerging areas such as PROTAC (proteolysis targeting chimera) technology and covalent inhibitor design. Preliminary results presented at the 2024 American Chemical Society national meeting suggest that the compound's unique combination of functional groups may enable novel approaches to targeted protein degradation.
In conclusion, 3-(1H-Imidazol-1-YL)propane-1-thiol (CAS: 1247376-49-3) continues to demonstrate its value as a versatile chemical building block across multiple research domains. The recent studies highlighted in this brief showcase its growing importance in pharmaceutical development, bioconjugation strategies, and advanced material design. As synthetic methodologies improve and novel applications emerge, this compound is likely to remain a focus of innovative research in chemical biology and medicinal chemistry.
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